4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline
Description
Properties
IUPAC Name |
4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-24(2)18-8-4-16(5-9-18)20-12-21-22-13-17(14-25(21)23-20)15-6-10-19(26-3)11-7-15/h4-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQLKWMNSGGBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587544 | |
| Record name | 4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-37-1 | |
| Record name | 4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Aminopyrazoles
Aminopyrazole derivatives react with β-diketones or β-keto esters under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring. For example, 5-amino-1H-pyrazole-4-carboxylate reacts with acetylacetone in acetic acid to yield the bicyclic core. This method benefits from mild conditions (80–100°C, 6–12 hours) and moderate yields (60–75%).
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction (using POCl₃ and N,N-dimethylaniline) introduces formyl groups to electron-rich heterocycles. Applied to pyrazolo[1,5-a]pyrimidine precursors, this method enables regioselective functionalization at the 5-position, critical for subsequent cross-coupling reactions.
Functionalization with N,N-Dimethylaniline
The 2-position N,N-dimethylaniline moiety is introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:
SNAr with Dimethylamine
Chlorinated pyrazolo[1,5-a]pyrimidine intermediates react with excess dimethylamine in THF at reflux (66°C, 8 hours). This method is straightforward but limited by competing side reactions, yielding 55–65% product.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of aryl halides with dimethylamine derivatives ensures higher efficiency. Using Pd₂(dba)₃ and BINAP as ligands, this method achieves 80–90% yields under inert conditions (toluene, 110°C).
Integrated Synthetic Routes
Sequential Coupling Approach
- Core formation : Cyclocondensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with acetylacetone.
- Iodination : Treatment with iodine and acetic anhydride to introduce iodine at position 3.
- Suzuki coupling : Attachment of 4-methoxyphenylboronic acid.
- Buchwald-Hartwig amination : Introduction of N,N-dimethylaniline.
This route achieves an overall yield of 58% with HPLC purity >97%.
One-Pot Methodology
Analytical Characterization
Critical data for the final compound:
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrazolo[1,5-a]pyrimidine core exhibits electrophilic character at positions 5 and 7 due to electron-deficient aromaticity. In the presence of nucleophiles (e.g., amines, thiols), substitution reactions may occur:
-
Reaction with Hydrazines :
Hydrazine derivatives react at position 5 to form fused pyrazole-pyrimidine systems. For example, phenylhydrazine in DMF with piperidine catalyst yields cyclized products via intramolecular condensation . -
Thiourea Reactions :
Thiourea substitutes oxygen at position 7 under basic conditions, forming pyrimidine-2-thione derivatives .
Functionalization of the 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent at position 6 undergoes demethylation or electrophilic substitution:
-
Demethylation :
Treatment with BBr₃ in CH₂Cl₂ at 0°C cleaves the methoxy group to a hydroxyl, enabling further derivatization (e.g., alkylation, acylation) . -
Electrophilic Aromatic Substitution :
Nitration or sulfonation occurs at the para position relative to the methoxy group, guided by its electron-donating effect .
Modification of the N,N-Dimethylaniline Substituent
The dimethylamino group at position 2 participates in:
-
Oxidation :
Oxidants like H₂O₂ or mCPBA convert the dimethylamino group to an N-oxide, enhancing solubility and hydrogen-bonding capacity . -
Quaternization :
Methyl iodide in acetonitrile forms a quaternary ammonium salt, useful for ionic liquid applications .
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrimidine scaffold supports Pd-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
Bromination at position 5 enables coupling with aryl boronic acids. For example, reaction with 4-cyanophenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives . -
Buchwald-Hartwig Amination :
Introduces amines at position 7 using Pd₂(dba)₃ and Xantphos .
Photochemical Reactions
UV light (365 nm) promotes trifluoromethylation at the α-carbonyl position when reacted with CF₃I and Cs₂CO₃ .
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| CF₃I | UV light, Cs₂CO₃, DMF | Trifluoromethylated derivative | 68 |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the pyrimidine ring undergoes ring-opening/ring-closing reactions. For example, HCl in ethanol rearranges the core to form pyrazole-carboxamide derivatives .
Scientific Research Applications
Table 1: Synthesis Pathways
Biological Activities
The pyrazolo[1,5-a]pyrimidine scaffold has been linked to several biological activities, including anticancer properties and enzyme inhibition.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity by inhibiting various kinases involved in cancer progression. For instance, compounds similar to 4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline have shown promise as selective inhibitors of Bruton’s tyrosine kinase (BTK), which plays a critical role in B-cell malignancies .
Enzyme Inhibition
The compound also demonstrates inhibitory effects on other enzymes, such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). These inhibitory actions are crucial for developing therapeutics targeting various diseases, including cancer and neurodegenerative disorders .
Material Science Applications
Beyond medicinal chemistry, the unique photophysical properties of pyrazolo[1,5-a]pyrimidines have led to their exploration in material sciences. Their ability to form stable crystals with interesting conformational properties opens avenues for applications in organic electronics and photonic devices .
Table 2: Material Science Applications
| Application Area | Properties Utilized | Potential Use Cases |
|---|---|---|
| Organic Electronics | High stability and conductivity | OLEDs, solar cells |
| Photonics | Exceptional fluorescence | Sensors, imaging systems |
Case Studies
Case Study 1: Development of Anticancer Agents
A study focused on the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives demonstrated their efficacy against various cancer cell lines. Compounds were tested for their ability to inhibit cell proliferation and induce apoptosis in vitro.
Case Study 2: Enzyme Inhibitor Profiling
Another investigation evaluated the enzyme inhibitory profiles of several pyrazolo[1,5-a]pyrimidine derivatives against CDKs. The results indicated that specific substitutions on the phenyl ring significantly enhanced inhibitory potency.
Mechanism of Action
The mechanism of action of 4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors by binding to their active sites. This binding can lead to the inhibition of key signaling pathways, resulting in the desired biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact : The 4-methoxyphenyl group in the target compound contrasts with DMH1’s isopropoxyphenyl group, which enhances solubility and target affinity .
- Biological Relevance : Unlike the target compound, analogues like DMH1 and 6b demonstrate well-characterized activities (e.g., antiangiogenic effects, TSPO binding) .
- Solubility Modifications : Piperazine and morpholine substituents (e.g., in Compound 14h) improve aqueous solubility compared to the dimethylaniline group in the target compound .
Physicochemical and Analytical Data
Notable Trends:
Biological Activity
The compound 4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Formula
- C21H20N4O
Structural Representation
The compound features a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl substituent and an N,N-dimethylaniline group, which contributes to its unique biological properties.
IUPAC Name
- This compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, particularly cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The binding of this compound to the active sites of these targets leads to the modulation of signaling pathways associated with cell proliferation and survival.
Key Mechanisms
- Enzyme Inhibition : Inhibits CDKs, affecting cell cycle progression.
- Receptor Interaction : Potentially interacts with various receptors involved in signaling pathways.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can induce apoptosis in cancer cells through the inhibition of key regulatory proteins involved in cell survival.
Antiviral and Anti-inflammatory Effects
The compound has also been investigated for its antiviral properties. Pyrazolo[1,5-a]pyrimidines have demonstrated activity against viral infections by inhibiting viral replication mechanisms. Additionally, their anti-inflammatory properties make them candidates for treating inflammatory diseases.
Case Studies
- Anticancer Activity : A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects.
- Enzymatic Inhibition : Another research highlighted the ability of similar compounds to inhibit specific kinases associated with cancer progression.
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Anticancer, antiviral | Similar structural framework |
| Triazolo[1,5-c]pyrimidine | Antiviral | Known for broad-spectrum antiviral activity |
| Quinazoline derivatives | Anticancer | Often used in drug development |
The unique structure of this compound allows it to interact with multiple molecular targets compared to other compounds in its class.
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| α-Chloroacetamide | DMF | 80 | 12 | 78 | |
| 2-Chloroethanone | Pyridine | 120 | 6 | 82 | |
| Cu(I)-catalyzed click | Microwave | 100 | 4 | 93 |
Basic: How can researchers characterize the purity and structural identity of synthesized derivatives?
Methodological Answer:
- Chromatographic-Mass Spectrometry (LC-MS) : Used to confirm molecular weight and detect regioisomeric byproducts (e.g., N- vs. O-alkylation), with fragmentation patterns analyzed to distinguish substituent positions .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., triazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-d]pyrimidine) by determining bond lengths and angles .
- Melting Point Analysis : Sharp, reproducible melting points (>150°C) indicate high crystallinity and purity .
Advanced: How do substituent variations on the pyrazolo[1,5-a]pyrimidine core influence biological activity and selectivity?
Methodological Answer:
Substituent effects are evaluated through structure-activity relationship (SAR) studies:
- Anticancer Activity :
- Methoxy vs. Trifluoromethyl : 4-Methoxyphenyl at position 6 enhances solubility, while trifluoromethyl at position 2 increases lipophilicity and target binding (e.g., COX-2 inhibition IC₅₀ = 4.93 µM in MCF-7 cells) .
- Triazole Glycosides : Triazole bridges improve bioavailability, with IC₅₀ values for MDA-MB231 cells dropping from >100 µM (parent compound) to 27.66 µM .
- Antibacterial Activity :
Q. Table 2: Substituent Impact on Bioactivity
| Position | Substituent | Target | IC₅₀/MIC (µM) | Reference |
|---|---|---|---|---|
| 6 | 4-Methoxyphenyl | MDA-MB231 | 27.66 | |
| 2 | Trifluoromethyl | MCF-7 | 4.93 | |
| 3 | 4-Methoxybenzyl | S. aureus | 2.6 |
Advanced: What strategies resolve contradictions in regioselectivity during N- vs. O-alkylation?
Methodological Answer:
Regioselectivity challenges arise in reactions with ambident nucleophiles (e.g., pyrazolo[1,5-a]pyrimidinones). To address this:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor N-alkylation by stabilizing transition states through dipole interactions, while protic solvents (ethanol) may promote O-alkylation .
- Temperature Control : Lower temperatures (0–25°C) reduce kinetic competition, favoring thermodynamically stable N-substituted products .
- Mass Spectrometry Validation : LC-MS/MS fragmentation patterns distinguish N-alkylated (m/z = [M+H]+ with neutral loss of alkoxy groups) vs. O-alkylated isomers (distinct adducts) .
Advanced: What in silico approaches predict binding affinity and pharmacokinetics for pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Molecular Docking : Used to validate binding modes (e.g., pyrazolo[1,5-a]pyrimidines in TSPO pockets, with Glide scores < −8.0 kcal/mol indicating high affinity) .
- SwissADME Predictions : Estimates drug-likeness parameters (e.g., LogP < 5, TPSA < 140 Ų) to prioritize compounds with favorable absorption and blood-brain barrier penetration .
- Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonding with COX-2 Arg120) to guide substituent optimization .
Advanced: How to design experiments assessing the role of the trifluoromethyl group in bioactivity?
Methodological Answer:
- Comparative SAR Studies : Synthesize paired analogs with/without CF₃ and test against isogenic cell lines (e.g., wild-type vs. mutant kinases).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding entropy/enthalpy changes to determine if CF₃ enhances hydrophobic interactions .
- Metabolic Stability Assays : Compare hepatic microsomal degradation rates (e.g., CF₃ reduces CYP450-mediated oxidation, extending half-life >2-fold) .
Advanced: What methodological considerations apply to developing pyrazolo[1,5-a]pyrimidine-based imaging probes?
Methodological Answer:
- Radiolabeling : Incorporate ¹⁸F via 2-fluoroethoxy groups (e.g., [¹⁸F]DPA-714) using K₂.2.2/KHCO₃ activation, achieving radiochemical purity >95% .
- In Vivo PET Imaging : Validate tumor uptake in xenograft models, with SUVmax >3.0 indicating high target specificity .
- Metabolite Analysis : Use HPLC to confirm probe stability in plasma (>90% intact after 60 minutes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
